Rate-Limiting Formation Kinetics in p-Xylene Chlorination
In the consecutive liquid-phase chlorination of p-xylene catalyzed by FeCl₃ at 70°C, the relative rate constant for formation of 2,3,5,6-tetrachloro-p-xylene (k₄/k₁ = 0.00383) is approximately 260-fold slower than the first chlorination step (2-chloro-p-xylene) and 22-fold slower than the third step (2,3,5-trichloro-p-xylene, k₃/k₁ = 0.0826) [1]. This kinetic bottleneck means the tetrachloro product requires significantly longer residence times, higher catalyst loadings, or elevated temperatures for efficient production, representing a distinct process engineering challenge and cost driver compared to the mono-, di-, or trichloro analogs [1].
| Evidence Dimension | Relative rate constant (kₓ/k₁) for consecutive chlorination of p-xylene |
|---|---|
| Target Compound Data | k₄/k₁ = 0.00383 (4th chlorination, tetrachloro-p-xylene) |
| Comparator Or Baseline | k₂/k₁ = 0.295 (monochloro-p-xylene); k₃/k₁ = 0.0826 (trichloro-p-xylene); Baseline k₁ ≡ 1.0 (first chlorination, 2-chloro-p-xylene) |
| Quantified Difference | k₄/k₁ is 77× smaller than k₂/k₁; 21.6× smaller than k₃/k₁; absolute retardation factor vs. k₁ ≈ 261-fold |
| Conditions | Gas–liquid semibatch reactor, 70°C, Cl₂ gas, FeCl₃ catalyst, liquid-phase p-xylene |
Why This Matters
This kinetic data directly informs reactor design, cycle time, and cost modeling: procurement of the tetrachloro compound must account for intrinsically slower formation kinetics that cannot be compensated by simple linear scale-up of conditions used for lower homologs.
- [1] Rigas, F.P., Rate constant ratios in the consecutive chlorination of liquid-phase p-xylene with Cl₂ and an iron(III) chloride catalyst, Int. J. Chem. Kinet., 2021, 54, 81–89, DOI: 10.1002/kin.21543, https://onlinelibrary.wiley.com/doi/abs/10.1002/kin.21543 View Source
